molecular formula C22H24N6 B5300731 N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine

N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine

Cat. No.: B5300731
M. Wt: 372.5 g/mol
InChI Key: LJSFNLRXBWNKLD-UHFFFAOYSA-N
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Description

N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two phthalazine rings connected by a butane-1,4-diamine linker, with methyl groups attached to the phthalazine rings. Its structure allows for interesting interactions and reactivity, making it a subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine typically involves the reaction of 4-methylphthalazine with butane-1,4-diamine. The process can be carried out under various conditions, often requiring a catalyst to facilitate the reaction. Commonly used catalysts include transition metal complexes, which help in achieving higher yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phthalazine derivatives.

Scientific Research Applications

N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine exerts its effects involves its ability to interact with various molecular targets. The phthalazine rings can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine: Similar structure with different substituents on the aromatic rings.

    N,N’-bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Features different aromatic substituents and imine linkages.

Uniqueness

N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine is unique due to its specific phthalazine-based structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-15-17-9-3-5-11-19(17)21(27-25-15)23-13-7-8-14-24-22-20-12-6-4-10-18(20)16(2)26-28-22/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFNLRXBWNKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCCCCNC3=NN=C(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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